5-Fold Binding Affinity Improvement of EML631 over Parent Compound EML405 by ITC
EML631 exhibits a 5-fold improvement in binding affinity for SPIN1 compared to the parent compound EML405, as measured by isothermal titration calorimetry (ITC). The dissociation constant (Kd) for EML631 binding to SPIN1 is ~3 μM, versus 15 μM for EML405 [1]. This affinity enhancement was achieved through rational structure-guided introduction of a pyrrolidine group that engages a negatively charged groove between the first and second Tudor domains of SPIN1, forming hydrogen bonds with residues D173 and H252 [1]. Within the analog series, EML632 showed weaker affinity (Kd ~7 μM), while EML633 displayed slightly higher affinity (Kd ~2 μM). The 2- to 7-fold range of improvement across the series over EML405 demonstrates the successful optimization strategy [1].
| Evidence Dimension | Binding affinity (Kd) for SPIN1 protein |
|---|---|
| Target Compound Data | Kd ~3 μM (EML631) |
| Comparator Or Baseline | Kd 15 μM (EML405); Kd ~7 μM (EML632); Kd ~2 μM (EML633) |
| Quantified Difference | 5-fold improvement over EML405; 2.3-fold tighter than EML632; 1.5-fold weaker than EML633 |
| Conditions | Isothermal titration calorimetry (ITC); recombinant SPIN1 protein; untagged compounds |
Why This Matters
EML631 represents the optimal balance point in the EML405→EML631–633 optimization series—offering substantial affinity gain over the parent while achieving superior selectivity compared to the tighter-binding but less selective EML633.
- [1] Bae N, Viviano M, Su X, et al. Developing Spindlin1 small-molecule inhibitors by using protein microarrays. Nat Chem Biol. 2017;13(7):750-756. doi:10.1038/nchembio.2377 View Source
